molecular formula C9H11N5 B1621189 4-(2-ethyl-2H-tetrazol-5-yl)aniline CAS No. 436092-88-5

4-(2-ethyl-2H-tetrazol-5-yl)aniline

Cat. No. B1621189
M. Wt: 189.22 g/mol
InChI Key: XHJVWDBSIBURKF-UHFFFAOYSA-N
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Description



  • 4-(2-ethyl-2H-tetrazol-5-yl)aniline is an organic compound with the chemical formula C9H11N5 .

  • It consists of an amine group attached to a benzene ring and is a prototypical aromatic amine.

  • It serves as a precursor to various industrial chemicals and is commonly used in the manufacture of polyurethane precursors.

  • Aniline has a somewhat unpleasant odor resembling rotten fish.

  • It is colorless but slowly oxidizes and resinifies in air, acquiring a red-brown tint over time.





  • Synthesis Analysis



    • The synthesis of 4-(2-ethyl-2H-tetrazol-5-yl)aniline involves the reaction of appropriate starting materials to form the desired compound.

    • Specific synthetic routes and conditions may vary depending on the desired purity and yield.





  • Molecular Structure Analysis



    • The molecular formula of 4-(2-ethyl-2H-tetrazol-5-yl)aniline is C9H11N5 .

    • It contains a tetrazole ring attached to a phenyl group.





  • Chemical Reactions Analysis



    • 4-(2-ethyl-2H-tetrazol-5-yl)aniline can participate in various chemical reactions, including substitution, oxidation, and reduction.

    • Its reactivity depends on the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • 4-(2-ethyl-2H-tetrazol-5-yl)aniline exhibits properties such as melting point, solubility, density, and stability.

    • These properties influence its behavior in various applications.




  • Scientific Research Applications

    Synthesis and Structural Analysis

    Compounds related to 4-(2-ethyl-2H-tetrazol-5-yl)aniline, such as aniline derivatives and tetrazole-containing molecules, are frequently studied for their chemical synthesis and structural properties. For example, studies on the synthesis of bis(N-ethylbenzimidazol-2-ylmethyl)aniline derivatives and their metal complexes have been reported, showcasing the compounds' coordination chemistry and potential for forming novel materials with specific properties (Wu et al., 2015).

    Photophysical and Electrochemical Properties

    Research on aniline derivatives often explores their photophysical and electrochemical properties. For instance, the study of highly luminescent tetradentate bis-cyclometalated platinum complexes, which include N,N-di(3-(pyridin-2-yl)phenyl)aniline among their components, highlights their potential applications in electroluminescence and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

    Antioxidant Activities

    The antioxidant properties of compounds containing aniline or tetrazole groups have been evaluated, suggesting potential applications in protecting against oxidative stress. A study of silver(I) complexes with bis(2-benzimidazolyl)aniline derivatives demonstrated significant antioxidant activity, offering insights into their potential therapeutic applications (Wu et al., 2014).

    Biological Applications

    Although the request excludes drug use and side effects, it's worth noting that related research often investigates the biological applications of aniline and tetrazole derivatives, such as their role in modulating biological pathways or serving as building blocks for bioactive molecules. For example, derivatives of aniline have been used in the development of CDK inhibitors for cancer research, indicating the potential biological significance of similar compounds (Wang et al., 2004).

    Safety And Hazards



    • 4-(2-ethyl-2H-tetrazol-5-yl)aniline is flammable and toxic if ingested, inhaled, or in contact with skin.

    • It may cause allergic skin reactions and serious eye damage.

    • Proper safety precautions should be followed during handling.




  • Future Directions



    • Research on the biological activities and potential therapeutic applications of this compound should continue.

    • Further studies could explore its interactions with specific enzymes or receptors.

    • Investigating its potential as a drug candidate or industrial material is essential.




    Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    4-(2-ethyltetrazol-5-yl)aniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHJVWDBSIBURKF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1N=C(N=N1)C2=CC=C(C=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11N5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30360624
    Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30360624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    189.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(2-ethyl-2H-tetrazol-5-yl)aniline

    CAS RN

    436092-88-5
    Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30360624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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